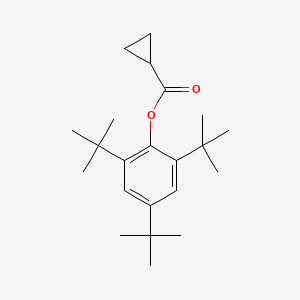
4-Methylhentriacontane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylhentriacontane is a long-chain alkane hydrocarbon with the molecular formula C₃₂H₆₆ and a molecular weight of 450.8664 g/mol . It is a branched alkane, specifically a methyl-branched derivative of hentriacontane. This compound is part of a class of hydrocarbons known for their presence in natural waxes and cuticular lipids of insects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhentriacontane typically involves the alkylation of hentriacontane with a methyl group. This can be achieved through various organic synthesis techniques, including:
Friedel-Crafts Alkylation: Using a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation reaction.
Grignard Reaction: Reacting a Grignard reagent (e.g., methylmagnesium bromide) with a suitable precursor to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, leveraging continuous flow reactors to ensure efficient and scalable production. The specific methods can vary depending on the desired purity and application of the compound .
化学反应分析
Types of Reactions
4-Methylhentriacontane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons:
Oxidation: Can be oxidized under controlled conditions to form alcohols, ketones, or carboxylic acids.
Substitution: Undergoes halogenation reactions, such as chlorination or bromination, to form alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light or a radical initiator.
Major Products Formed
Oxidation: Formation of primary or secondary alcohols, ketones, and carboxylic acids.
Halogenation: Formation of mono- or poly-halogenated alkanes.
科学研究应用
4-Methylhentriacontane has several applications in scientific research:
作用机制
The mechanism of action of 4-Methylhentriacontane in biological systems involves its integration into the lipid layers of cell membranes. This integration can affect membrane fluidity and permeability, influencing various cellular processes. In insects, it plays a role in forming a protective barrier on the cuticle, aiding in water retention and protection against desiccation .
相似化合物的比较
Similar Compounds
Hentriacontane (C₃₁H₆₄): A straight-chain alkane with similar physical properties but lacks the methyl branching.
Nonacosane (C₂₉H₆₀): Another long-chain alkane, shorter by two carbon atoms, with similar applications in waxes and cuticular lipids.
Uniqueness
4-Methylhentriacontane’s uniqueness lies in its branched structure, which can influence its physical properties, such as melting point and solubility, compared to its straight-chain counterparts. This branching can also affect its biological functions, particularly in the context of insect cuticular lipids .
属性
CAS 编号 |
114749-82-5 |
|---|---|
分子式 |
C32H66 |
分子量 |
450.9 g/mol |
IUPAC 名称 |
4-methylhentriacontane |
InChI |
InChI=1S/C32H66/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31-32(3)30-5-2/h32H,4-31H2,1-3H3 |
InChI 键 |
MLFOVPIHBXENSB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


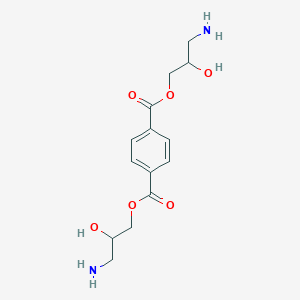
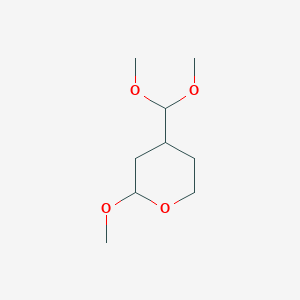
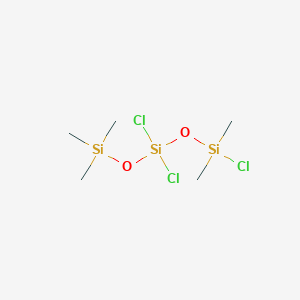

![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

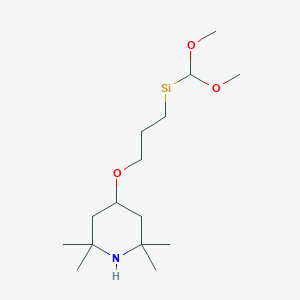
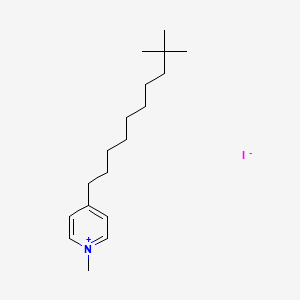
silane](/img/structure/B14308830.png)
